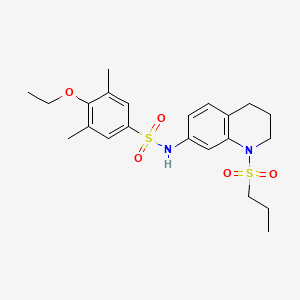![molecular formula C8H15NO B2873283 [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol CAS No. 2137432-81-4](/img/structure/B2873283.png)
[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,5S,6R)-6-Amino-3-bicyclo[320]heptanyl]methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a bicyclic ketone with an amine, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the amino group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition or activation of enzymatic activity, leading to various physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-: This compound has a similar bicyclic structure but differs in functional groups.
(1S,5S,6R)-6-Acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene: Another bicyclic compound with different substituents.
Uniqueness
[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol is unique due to its specific combination of an amino group and a hydroxyl group on a bicyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
2137432-81-4 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(6-amino-3-bicyclo[3.2.0]heptanyl)methanol |
InChI |
InChI=1S/C8H15NO/c9-8-3-6-1-5(4-10)2-7(6)8/h5-8,10H,1-4,9H2 |
InChI-Schlüssel |
GZTPNMLFIXIZPZ-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CC2N)CO |
Isomerische SMILES |
C1[C@H]2CC(C[C@H]2[C@H]1N)CO |
Kanonische SMILES |
C1C(CC2C1CC2N)CO |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B2873200.png)

![Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2873203.png)
![2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2873204.png)
![3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2873205.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)
![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)
![2-cyclopropyl-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2873212.png)
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)


![Ethyl 3-chloro-6-fluorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2873221.png)

